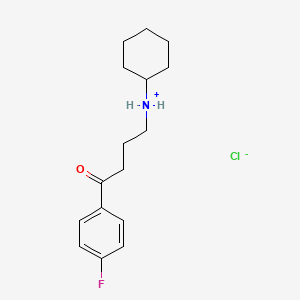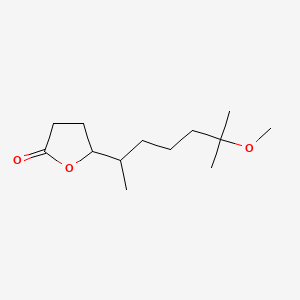
2(3H)-Furanone, dihydro-5-(5-methoxy-1,5-dimethylhexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with a dihydro substitution and a complex alkyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Alkyl Side Chain: The alkyl side chain can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the furan ring in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through an etherification reaction, where a suitable alcohol reacts with the furan ring under acidic conditions.
Industrial Production Methods: Industrial production of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one may involve large-scale batch or continuous processes. These processes typically use optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the alkyl side chain is oxidized to form various products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the furan ring or the side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the side chain are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans, alkylated furans, and other substituted derivatives.
科学的研究の応用
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic, and gene expression pathways.
類似化合物との比較
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one can be compared with other similar compounds, such as:
Dihydro-5-(5-methoxy-1,5-dimethylhexyl)furan-2(3H)-one: Similar in structure but with different alkyl side chains or functional groups.
Furan Derivatives: Compounds with a furan ring but different substitutions, such as furfural and furan-2-carboxylic acid.
Uniqueness:
Structural Features: The unique combination of the furan ring, dihydro substitution, and complex alkyl side chain sets it apart from other compounds.
特性
CAS番号 |
61099-36-3 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
5-(6-methoxy-6-methylheptan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(11-7-8-12(14)16-11)6-5-9-13(2,3)15-4/h10-11H,5-9H2,1-4H3 |
InChIキー |
BZWMNDPUJKKIEE-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)(C)OC)C1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)


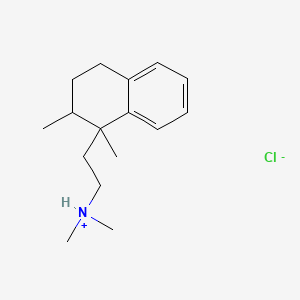

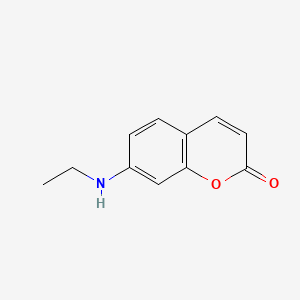
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

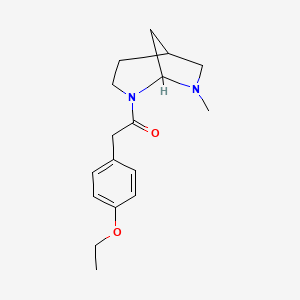
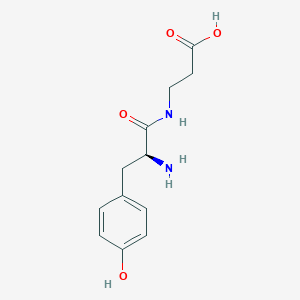
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
